molecular formula C14H11N3O4S2 B2504510 2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 898427-85-5

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2504510
CAS No.: 898427-85-5
M. Wt: 349.38
InChI Key: PZKJXJZLTREDGH-UHFFFAOYSA-N
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Description

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory effects on acetylcholinesterase and carbonic anhydrase. The compound has been found to be a highly potent inhibitor for AChE and hCAs . The docking studies revealed precise binding modes between the compound and hCA II, hCA I, and AChE .

Future Directions

The results presented in the studies might provide a solid basis for further investigation into more potent AChEIs and hCAIs . The compound’s potent inhibitory effects on key therapeutic enzymes suggest that it could have potential applications in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with phenylsulfonyl chloride under controlled conditions to form the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenylsulfonyl compounds .

Comparison with Similar Compounds

Similar Compounds

  • **2-(phenylsulfonyl)-N-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene

Uniqueness

The presence of the oxadiazole ring, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and biological activity .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-12(9-23(19,20)10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-22-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKJXJZLTREDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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